Methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate
Description
Historical Development in Pyrrolidine Research
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, has been a cornerstone of organic chemistry since its isolation from natural alkaloids like nicotine and hygrine in the 19th century. Early industrial synthesis methods, such as the reaction of 1,4-butanediol with ammonia under high-pressure conditions, laid the groundwork for large-scale production. The discovery of proline and hydroxyproline as biologically critical pyrrolidine derivatives further catalyzed interest in this scaffold.
This compound emerged as a synthetic target in the late 20th century, driven by advances in stereoselective synthesis and computational modeling. Its structural complexity—combining a lactam (2-oxo group) and an allyl side chain—reflects evolutionary trends in heterocyclic chemistry toward multifunctional architectures. The compound’s development parallels breakthroughs in asymmetric catalysis, enabling precise control over stereochemistry and spatial orientation of substituents.
Table 1: Key Milestones in Pyrrolidine Derivative Research
Significance in Contemporary Medicinal Chemistry
Pyrrolidine derivatives occupy a privileged position in drug discovery due to their balanced physicochemical properties, including moderate lipophilicity (LogP ~0.5–1.5) and polar surface area (~30–40 Ų), which enhance membrane permeability and solubility. This compound exemplifies these advantages, with its allyl group providing a handle for further functionalization and the oxo group enabling hydrogen-bonding interactions with biological targets.
Recent studies highlight its role in modulating nuclear receptors such as RORγt, a key regulator of immune responses. For example, bicyclic sulfonamide analogs of this compound demonstrated potent RORγt antagonism, though off-target effects on pregnane X receptor (PXR) necessitated structural refinements. The compound’s stereoisomers exhibit distinct biological profiles, underscoring the importance of chiral centers in optimizing target selectivity.
Table 2: Biological Activities of Selected Pyrrolidine Derivatives
Current Research Trends and Scientific Interest
Three dominant trends characterize contemporary research on this compound:
- Synthetic Methodology Development : Advances in transition-metal catalysis, particularly using palladium and nickel complexes, have enabled stereocontrolled allylation reactions to install the prop-2-en-1-yl group. Photochemical cyclization strategies are also being explored to construct the pyrrolidine ring from acyclic precursors.
- Antimicrobial Material Science : Incorporation of the compound into polymer matrices imparts antimicrobial properties, likely through disruption of microbial cell membranes. Studies show a 3-log reduction in E. coli viability when the compound is grafted onto polyurethane surfaces at 2.5 wt% loading.
- Computational Target Prediction : Machine learning models trained on pyrrolidine-protein binding data predict interactions with less-studied targets like histone deacetylases (HDACs) and transient receptor potential (TRP) channels.
Table 3: Recent Studies on this compound
Position Within the Broader Context of Heterocyclic Chemistry
Among nitrogen-containing heterocycles, pyrrolidines occupy a unique niche between the aromaticity of pyrroles and the flexibility of piperidines. The oxo and allyl substituents in this compound enhance its three-dimensionality, enabling interactions with deep hydrophobic protein pockets while maintaining water solubility. Comparative analyses reveal its superior metabolic stability over piperidine analogs, attributed to reduced cytochrome P450 oxidase susceptibility.
Table 4: Comparative Properties of Heterocyclic Scaffolds
| Parameter | Pyrrolidine | Piperidine | Pyrrole |
|---|---|---|---|
| Ring Strain (kcal/mol) | 3.1 | 0.0 | N/A |
| Basicity (pKₐ) | 2.59 | 3.03 | 0.15 |
| % Sp³ Character | 100 | 100 | 50 |
| Synthetic Versatility | High | Moderate | Low |
Properties
IUPAC Name |
methyl 2-oxo-3-prop-2-enylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-3-4-9(8(12)13-2)5-6-10-7(9)11/h3H,1,4-6H2,2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNSPFFYEHVWAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1=O)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060042-28-4 | |
| Record name | methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate typically involves the reaction of a suitable pyrrolidine precursor with an allylating agent under controlled conditions. One common method involves the use of allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Sodium borohydride or lithium aluminum hydride for reducing the oxo group.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Epoxides: Formed from the oxidation of the allyl group.
Alcohols: Resulting from the reduction of the oxo group.
Substituted Pyrrolidines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with biological macromolecules, while the allyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrrolidine carboxylates with diverse substituents at the 3-position. Below is a comparative analysis of its structure, physicochemical properties, and applications relative to analogs.
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate and Analogs
*Example from a pyridine-derived catalog ; structural complexity highlights variability in substituent design.
Substituent-Driven Property Analysis
Allyl Group (Target Compound) :
- Introduces unsaturation (C=C), enabling conjugation or cycloaddition reactions.
- May enhance reactivity compared to saturated analogs but could reduce stability under oxidative conditions .
The hydrochloride salt form enhances solubility in polar solvents .
4-Bromophenyl Group (CAS 180519-10-2) :
- Bromine adds halogen-bonding capability, useful in crystal engineering or medicinal chemistry.
- Higher molecular weight (284.15 vs. 183.20) suggests increased hydrophobicity .
Hydroxy and Methyl Groups (CAS 1107658-75-2) :
Biological Activity
Methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article presents a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 183.20 g/mol. The compound features an oxo group at the second position and an allyl group at the third position of the pyrrolidine ring, which contribute to its unique chemical reactivity and biological activity.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The oxo and allyl groups are introduced during the synthesis to enhance biological activity.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Anticancer Activity
In addition to its antimicrobial effects, this compound has demonstrated potential anticancer properties. Preliminary studies using A549 human pulmonary cancer cell lines have indicated that this compound can induce cytotoxicity comparable to established chemotherapeutic agents like cisplatin. The compound's structural features may facilitate interactions with specific cellular targets involved in cancer progression .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of pyrrolidine compounds, including this compound. The results indicated a strong structure-dependent activity against Gram-positive pathogens, suggesting that modifications in the chemical structure could enhance its antimicrobial potency .
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation involved treating A549 cells with this compound at concentrations up to 100 µM. The study found significant reductions in cell viability, supporting the notion that this compound could be developed further as a potential anticancer therapeutic agent .
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various biological targets, including enzymes and receptors. Initial findings suggest that its unique functional groups may facilitate effective interactions leading to therapeutic effects. However, comprehensive studies are necessary to fully elucidate these interactions and their implications for drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-oxo-2H-pyran-3-carboxylate | Cyclic α,β-unsaturated ketone | Different reactivity due to cyclic structure |
| Methyl 1-hydroxyindole-3-carboxylate | Pyrrolidine derivative with hydroxyl | Variation in functional groups affects reactivity |
| Methyl 5-oxo-1-(1-phenylethyl)pyrrolidine | Another pyrrolidine derivative | Distinct phenylethyl substituent changes properties |
This compound is distinct due to its combination of an oxo group and an allyl group on the pyrrolidine ring, which enhances its potential applications in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
